molecular formula C20H25IN2O3 B2820858 Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 313969-41-4

Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2820858
CAS No.: 313969-41-4
M. Wt: 468.335
InChI Key: FPRAYUWHUCMVHG-UHFFFAOYSA-N
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Description

Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a cycloheptyl group, an iodophenyl group, and a tetrahydropyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the iodophenyl precursor, which is then reacted with cycloheptyl and tetrahydropyrimidine intermediates under controlled conditions. Key steps include:

    Iodination: Introduction of the iodine atom to the phenyl ring using reagents like iodine and a suitable oxidizing agent.

    Cyclization: Formation of the tetrahydropyrimidine ring through cyclization reactions involving amines and carbonyl compounds.

    Esterification: Attachment of the carboxylate group via esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols.

Scientific Research Applications

Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in receptor studies, particularly in the mapping of sigma receptors in the brain.

    Medicine: Explored for its potential therapeutic effects, including its role as a radioligand in imaging studies for diagnostic purposes.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, as a sigma receptor ligand, it binds to sigma-1 receptors, which are involved in modulating ion channels, neurotransmitter release, and cell survival pathways. This binding can influence various physiological processes, including pain perception, mood regulation, and neuroprotection.

Comparison with Similar Compounds

When compared to similar compounds, Cycloheptyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique structural features and specific binding properties. Similar compounds include:

    Cycloheptyl 4-(2-bromophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and binding affinity.

    Cycloheptyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a chlorine atom, which may alter its chemical properties and biological activity.

    Cycloheptyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Features a fluorine atom, known for its influence on the compound’s stability and interaction with biological targets.

Properties

IUPAC Name

cycloheptyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25IN2O3/c1-13-17(19(24)26-14-9-5-3-4-6-10-14)18(22-20(25)23(13)2)15-11-7-8-12-16(15)21/h7-8,11-12,14,18H,3-6,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRAYUWHUCMVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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